molecular formula C9H10BClO4 B14035907 3-Chloro-5-(ethoxycarbonyl)phenylboronic acid

3-Chloro-5-(ethoxycarbonyl)phenylboronic acid

Cat. No.: B14035907
M. Wt: 228.44 g/mol
InChI Key: ZWBCUTBXSZAHSI-UHFFFAOYSA-N
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Description

3-Chloro-5-(ethoxycarbonyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chloro and an ethoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(ethoxycarbonyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-5-(ethoxycarbonyl)phenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(ethoxycarbonyl)phenylboronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The product is a biaryl or a substituted alkene.

    Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.

    Protodeboronation: This reaction involves the removal of the boronic acid group, typically using an acid or a base.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH).

Major Products

    Suzuki-Miyaura Coupling: Biaryls or substituted alkenes.

    Oxidation: Phenols.

    Protodeboronation: The corresponding aryl compound without the boronic acid group.

Scientific Research Applications

3-Chloro-5-(ethoxycarbonyl)phenylboronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for boron-containing drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(ethoxycarbonyl)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

    Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(ethylcarbamoyl)phenylboronic acid
  • 3-Fluorophenylboronic acid
  • Phenylboronic acid

Uniqueness

3-Chloro-5-(ethoxycarbonyl)phenylboronic acid is unique due to the presence of both chloro and ethoxycarbonyl substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H10BClO4

Molecular Weight

228.44 g/mol

IUPAC Name

(3-chloro-5-ethoxycarbonylphenyl)boronic acid

InChI

InChI=1S/C9H10BClO4/c1-2-15-9(12)6-3-7(10(13)14)5-8(11)4-6/h3-5,13-14H,2H2,1H3

InChI Key

ZWBCUTBXSZAHSI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C(=O)OCC)(O)O

Origin of Product

United States

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